molecular formula C18H19N3O3S B2556134 N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide CAS No. 851987-50-3

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Cat. No.: B2556134
CAS No.: 851987-50-3
M. Wt: 357.43
InChI Key: VYJRYYHHBUFGGP-UHFFFAOYSA-N
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Description

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS 851987-50-3) is a synthetic chemical compound with a molecular formula of C18H19N3O3S and a molecular weight of 357.43 g/mol . This molecule features a benzothiazole moiety, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities . Benzothiazole derivatives are extensively investigated in scientific research for their potential antimicrobial properties, among other biological activities . While specific biological data for this exact compound is limited in the public domain, its structural design suggests significant research value. The compound integrates a 3,5-dimethoxybenzohydrazide group, a structure similar to other dimethoxy-substituted benzohydrazides that have been designed and synthesized to target bacterial multidrug efflux pumps, which are a key factor in antimicrobial resistance . Related studies on compounds bearing the benzothiazole core have demonstrated promising in vitro antibacterial and antifungal activities, with some derivatives showing efficacy against resistant bacterial strains such as S. aureus and E. coli . The primary value of this compound lies in its use as a key intermediate or target molecule in antimicrobial discovery and development programs. It is intended for use in biochemical research, high-throughput screening, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-5-11(2)16-15(6-10)19-18(25-16)21-20-17(22)12-7-13(23-3)9-14(8-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJRYYHHBUFGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a benzothiazole moiety and a hydrazide functional group, which are known to contribute to various biological activities.

Canonical SMILES:
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC)C

InChI:
InChI=1S/C18H19N3O3S/c1-10-5-11(2)16-15(6-10)19-18(25-16)21-20-17(22)12-7-13(23-3)9-14(8-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism: The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.

2. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1416 µg/mL

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological pathways:

  • Acetylcholinesterase Inhibition: The compound showed promising results with an IC50 value of 0.045 µM, indicating strong potential as a treatment for Alzheimer's disease.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Reactive Oxygen Species (ROS): The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Enzyme Interaction: It potentially inhibits acetylcholinesterase by binding to the active site, thus preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

Case Studies

Several case studies have documented the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability (p < 0.01). Flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase, indicating apoptosis.

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus showed that the compound effectively inhibited bacterial growth at concentrations as low as 32 µg/mL. This suggests potential for development as an antimicrobial agent.

Comparison with Similar Compounds

N’-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide (Compound 13, )

  • Structure: Features a naphthoquinone core instead of benzothiazole.
  • Activity: Exhibits potent antiparasitic activity (IC₅₀ = 1.83 µM against Trypanosoma cruzi; IC₅₀ = 9.65 µM against Leishmania amazonensis).
  • Advantage : High selectivity index (SI = 95.28) in cytotoxicity assays, indicating low toxicity to mammalian cells.
  • Key Difference: The naphthoquinone moiety enhances redox activity, which may contribute to its antiparasitic mechanism via oxidative stress induction .

N′-((E)-2,4-dihydroxy-6-((E)-4-hydroxystyryl)benzylidene)-3,5-dimethoxybenzohydrazide (Compound 6h, )

  • Structure : Contains a resveratrol-inspired styryl group and a benzylidene hydrazide.
  • Physical Properties : Melting point 210–212°C; yellow solid.
  • Comparison : The styryl group may enhance π-π stacking interactions with cellular targets, whereas the dimethylbenzothiazole in the target compound could improve metabolic stability .

Substituent Variations

4-Bromo-N’-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzohydrazide (Compound 16, )

  • Structure : Bromine substituent at the 4-position of the benzohydrazide.
  • Activity : Selective leishmanicidal activity (IC₅₀ = 12.16 µM) but weaker than compound 13.
  • Key Insight : Bromine’s electron-withdrawing nature may reduce solubility compared to methoxy groups, impacting bioavailability .

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2, )

  • Structure : Benzodithiazine core with chloro and methyl substituents.
  • Spectroscopic Data : IR peaks at 1645 cm⁻¹ (C=N) and 1155 cm⁻¹ (SO₂); ¹H-NMR signals at δ 2.40 (CH₃-7) and δ 7.86 (H-5).
  • Comparison : The sulfur-rich benzodithiazine system may confer distinct electronic properties compared to benzothiazole, influencing binding to sulfur-dependent enzymes .

Heterocyclic Hybrids

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N′-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide ()

  • Structure : Thiadiazole and acetohydrazide groups.
  • Comparison : The acetohydrazide linker may offer greater conformational flexibility than the rigid benzothiazole-hydrazide hybrid .

N-(5-Ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide ()

  • Structure : Benzofuran-thiazole hybrid with a nitro group.
  • Synthesis : Prepared via condensation of hydrazides with aldehydes, similar to methods for benzothiazole-hydrazides.
  • Activity : Nitro groups often confer antimicrobial properties, but cytotoxicity risks (e.g., to CHO-K1 cells) may limit therapeutic utility .

Physicochemical and Spectroscopic Trends

Compound Core Structure Substituents Melting Point (°C) Key IR/NMR Features
Target Compound Benzothiazole-hydrazide 5,7-dimethyl; 3,5-dimethoxy Not reported Expected: C=N stretch ~1645 cm⁻¹; δ 3.8 (OCH₃)
Compound 13 () Naphthoquinone-hydrazide 3,5-dimethoxy Not reported C=O stretches ~1670 cm⁻¹; δ 6.8–7.5 (aromatic)
Compound 6h () Benzylidene-hydrazide Styryl; 3,5-dimethoxy 210–212 δ 7.2–7.6 (styryl protons); OH stretch ~3300 cm⁻¹
Compound 2 () Benzodithiazine-hydrazine 6-chloro; 7-methyl 271–272 (dec.) SO₂ stretches ~1345/1155 cm⁻¹; δ 7.86 (H-5)

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